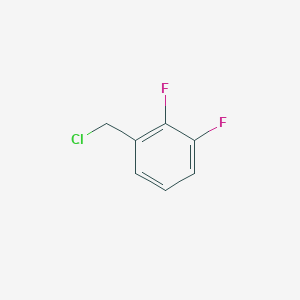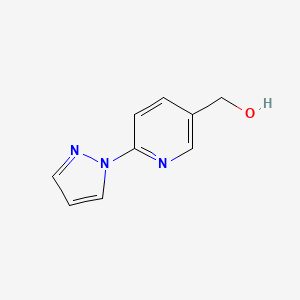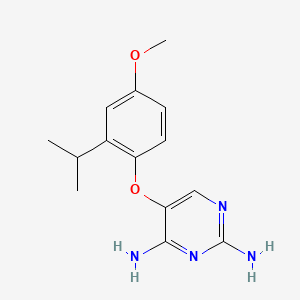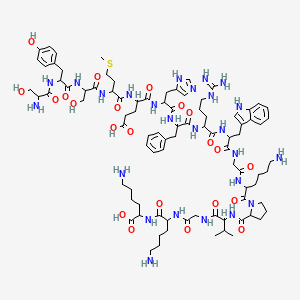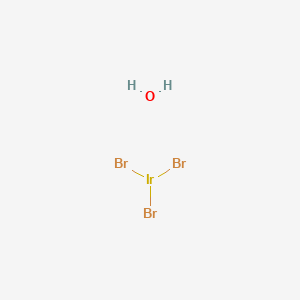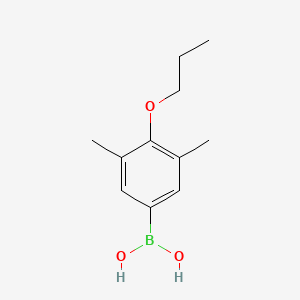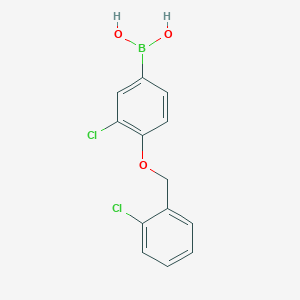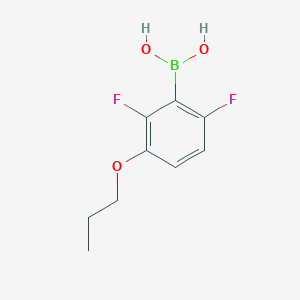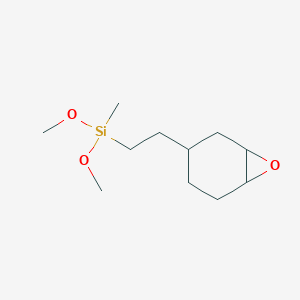
2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane
Overview
Description
2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is an important silane coupling agent . It contains an epoxy cyclohexane ring in its molecule, which gives it excellent physicochemical properties . It is used to improve the physical strength of matrix material, consistency and agglutinating value of mineral filler and interlaminar resin, and the hygrometric state electrical insulating property of circuit card . It can effectively improve the dry state gluing power to various base materials such as glass, concrete, building stones, alloy, and their hygrometric state gluing power . It can also effectively improve the sticking power of coating, antifouling power, and anti-oxidation xanthochromia for epoxy coating .
Synthesis Analysis
The synthesis of this compound involves reacting trimethoxy silane with 4-vinylepoxy cyclohexane according to a molar ratio of 1: (1.0-2.0), adding a catalyst into a reaction kettle, performing addition reaction at 40-150 DEG C, and performing negative pressure distillation at 130-140 DEG C .Molecular Structure Analysis
The molecule contains a total of 38 bonds. There are 16 non-H bonds, 5 rotatable bonds, 1 three-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 ether (aliphatic), and 1 Oxirane .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is an addition reaction . The reaction is performed at a temperature between 40-150 DEG C .Physical And Chemical Properties Analysis
The molecule has a boiling point of 256.0±13.0 °C and a density of 0.993±0.06 g/cm3 . It contains a total of 37 atoms, including 22 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms .Scientific Research Applications
Epoxy-silica Polymers for Stone Conservation
Researchers have explored the use of epoxy derivatives, including 2-(3,4-epoxycyclohexyl)ethyl-trimethoxysilane, in the preservation of stone materials. These compounds form solids that do not participate in epoxy-amine addition reactions, resulting in materials with a siloxane network that incorporates epoxycyclohexyl groups. This makes them effective as conservation products due to their porosity and water absorption properties, suggesting their utility in protecting and preserving stone artifacts and structures (Cardiano et al., 2005).
Genetic Effects of Oxiranes and Siloranes
In a study on the biological effects of oxiranes and siloranes, compounds including di-3,4-epoxy cyclohexylmethyl-dimethyl-silane were analyzed for their potential to cause genetic mutations and chromosomal aberrations in mammalian cells. The research indicated a low mutagenic potential for siloranes, highlighting the importance of understanding the genetic safety of these compounds when developing new materials (Schweikl et al., 2004).
Thermal Hazard Assessment
The thermal stability and hazard potential of (3-4-epoxycyclohexane) methyl-3′-4′-epoxycyclohexyl-carboxylate, a typical epoxy resin, were evaluated using calorimetric techniques. This study provides critical insights into the safety parameters necessary for handling and processing such materials, especially in industrial contexts where thermal hazards are a concern (Tong et al., 2014).
Cycloaliphatic Epoxide Novel Synthesis
Research into the synthesis and properties of novel cycloaliphatic epoxides has led to the development of compounds with improved performance characteristics compared to commercial epoxides. These advancements suggest potential applications in high-performance materials requiring specific mechanical and thermal properties (Xie & Wang, 2001).
CO2 Copolymerization
The copolymerization of 2-(3,4-epoxycyclohexyl)ethyl-trimethoxysilane with carbon dioxide, catalyzed by specific compounds, results in polycarbonates that can dissolve in liquid CO2. This process not only enhances the solubility of the product in an eco-friendly solvent but also allows for the easy removal of catalyst residues, presenting a sustainable approach to polymer synthesis (Darensbourg et al., 2003).
Mechanism of Action
Pharmacokinetics
While specific ADME properties for 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane suggests that it may have good bioavailability when used in applications involving organic materials.
Result of Action
The result of the action of This compound is the formation of a strong chemical bond between inorganic materials and organic polymers. This bond improves the adhesion between these materials, which can be beneficial in various applications, such as the production of coatings, sealants, and adhesives .
Biochemical Analysis
Biochemical Properties
2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane plays a significant role in biochemical reactions due to its ability to form covalent bonds with other molecules. The epoxy ring in its structure reacts with hydroxyl groups on inorganic surfaces, while the dimethoxysilane functionality hydrolyzes in water to release methanol and generate silanol groups. These silanol groups can then condense with silanol groups on organic polymers, forming strong chemical bonds. This compound interacts with various enzymes and proteins that contain hydroxyl groups, facilitating the formation of stable complexes.
Cellular Effects
This compound influences various cellular processes by modifying cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance cell adhesion and proliferation by promoting the formation of stable bonds between cells and their extracellular matrix. This compound also affects cell signaling pathways by interacting with cell surface receptors and enzymes, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of this compound involves forming covalent bonds between inorganic materials and organic polymers. The epoxy ring reacts with hydroxyl groups on the inorganic surface, while the hydrolyzed dimethoxysilane functionality reacts with silanol groups on the organic polymer. This creates a strong chemical linkage at the interface, enhancing the stability and functionality of the resulting complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture and heat . Long-term studies have shown that this compound maintains its effectiveness in promoting cell adhesion and proliferation, although its activity may decrease slightly over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cell adhesion and proliferation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular damage and inflammation . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors that contain hydroxyl groups. The compound’s epoxy ring reacts with these groups, forming stable complexes that influence metabolic flux and metabolite levels. This interaction can affect the overall metabolic activity of cells, leading to changes in energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic character allows it to diffuse through cell membranes, while its reactive groups facilitate binding to specific cellular components. This results in its localization and accumulation in certain cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, cell membrane, and extracellular matrix. Its activity and function are influenced by its localization, as the compound can interact with different biomolecules depending on its subcellular distribution. Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its effectiveness in promoting cell adhesion and proliferation.
properties
IUPAC Name |
dimethoxy-methyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3Si/c1-12-15(3,13-2)7-6-9-4-5-10-11(8-9)14-10/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQTWNAJXFHMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCC1CCC2C(C1)O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563824 | |
| Record name | Dimethoxy(methyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97802-57-8 | |
| Record name | Dimethoxy(methyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



